molecular formula C12H14N4O B15291301 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde

1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B15291301
M. Wt: 230.27 g/mol
InChI Key: MEADNLPCEUSGLC-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is a pyrazole-based compound featuring an isobutyl group at the 1-position, a pyrazine ring at the 3-position, and a carbaldehyde functional group at the 5-position.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyrazin-2-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C12H14N4O/c1-9(2)7-16-10(8-17)5-11(15-16)12-6-13-3-4-14-12/h3-6,8-9H,7H2,1-2H3

InChI Key

MEADNLPCEUSGLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=NC=CN=C2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrazine-2-carboxaldehyde with isobutyl hydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the aldehyde group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyrazoles.

Scientific Research Applications

1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The compound is compared to two key analogs: 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde (isopropyl analog) and 1-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde (unsubstituted analog). Differences in alkyl substituents and molecular properties are summarized below:

Property 1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde 1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde 1-(Pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
Molecular Formula C₁₂H₁₄N₄O C₁₁H₁₂N₄O C₈H₆N₄O
Molecular Weight (g/mol) 230.27 216.24 174.16
Substituent at Position 1 Isobutyl (C₄H₉) Isopropyl (C₃H₇) None (H)
Lipophilicity (Predicted) Higher (bulky alkyl chain) Moderate Low
Synthetic Complexity Moderate (steric hindrance from isobutyl) Easier (smaller substituent) Simplest (no alkylation required)

Key Observations :

  • The unsubstituted analog lacks alkyl groups, reducing steric hindrance and molecular weight, which may improve solubility but limit applications requiring hydrophobic interactions .
Stability Considerations
  • The ethoxyethyl protecting group (used in related pyrazole syntheses) is acid-sensitive and prone to migration under acidic conditions, necessitating careful purification with triethylamine-treated silica gel .
  • The isobutyl analog’s bulkiness may enhance stability against enzymatic degradation in biological environments compared to the unsubstituted derivative .

Crystallographic and Computational Insights

  • Crystallography : Tools like Mercury CSD () enable visualization of crystal packing and intermolecular interactions. The isobutyl group may influence packing efficiency by introducing voids or altering hydrogen-bonding patterns compared to analogs .
  • Density Functional Theory (DFT) : Functionals incorporating exact exchange (e.g., B3LYP, ) predict electronic properties such as charge distribution and frontier molecular orbitals. The pyrazine ring’s electron-withdrawing effect likely stabilizes the carbaldehyde group’s electrophilicity across all analogs .

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